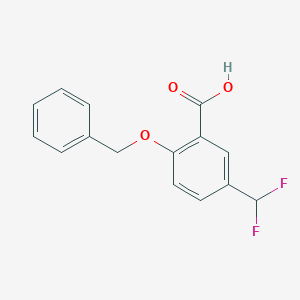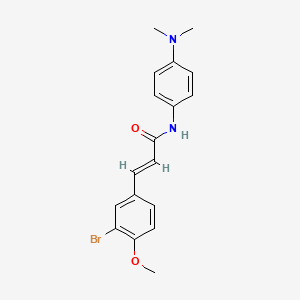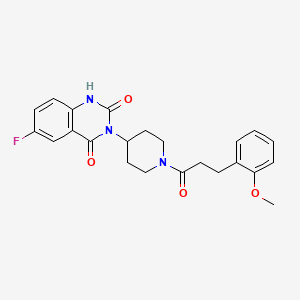
6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Use of Gyrase Resistance Mutants to Guide Selection : A study explored the synthesis of a series of compounds related to quinazoline-2,4-diones, evaluating their effectiveness against gyrase resistance mutants and wild-type strains of Escherichia coli. These compounds were analyzed for their potential to lower antimicrobial minimum inhibitory concentrations (MICs) in resistant strains compared to wild types, aiming to identify features that enhance activity against both resistant and susceptible bacteria. The most active derivatives showed comparable or superior susceptibility in several gyrase mutant strains, highlighting the potential for developing new antimicrobials with activity against resistant bacterial strains (German et al., 2008).
Dual-Targeting Antimicrobial Agents
Comparison of In Vitro Activities : Research comparing the activities of fluoroquinolone-like 2,4- and 1,3-diones against quinolone-resistant Escherichia coli and Staphylococcus aureus strains revealed that certain diones inhibit both gyrase and topoisomerase IV with similar efficacy. This suggests that these compounds could serve as dual-targeting agents against bacterial pathogens, potentially offering a novel approach to combat antimicrobial resistance (Oppegard et al., 2010).
Activity against Mycobacteria
Fluoroquinolone and Quinazolinedione Activities : A study assessed the activity of quinazolinediones, fluoroquinolone-like inhibitors, against cultured Mycobacterium smegmatis. These compounds displayed higher MIC values compared to fluoroquinolones but showed increased relative activity against fluoroquinolone-resistant mutants. Modifications to the compound structure influenced activity against resistant strains, highlighting the importance of structural features in developing new antimicrobials for mycobacterial infections (Malik et al., 2011).
Chemical Synthesis and Mechanisms
Microscopic Mechanism of Light-Induced Reactions : Research into the synthesis of pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipolar cycloadditions provided insights into the microscopic mechanisms of these reactions. This study, employing various electronic structure calculation methods, elucidates the process and efficiency of creating active intermediates for chemical synthesis, offering valuable information for future design and application of photoinduced reactions (He et al., 2021).
properties
IUPAC Name |
6-fluoro-3-[1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-31-20-5-3-2-4-15(20)6-9-21(28)26-12-10-17(11-13-26)27-22(29)18-14-16(24)7-8-19(18)25-23(27)30/h2-5,7-8,14,17H,6,9-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJITAHSBGVXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

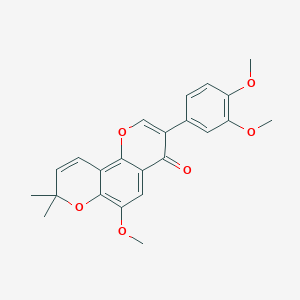
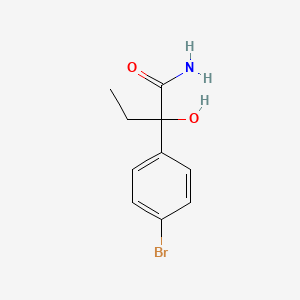
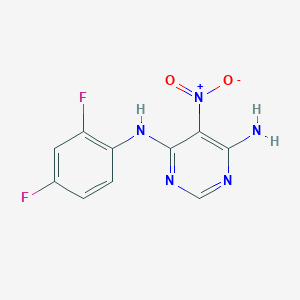
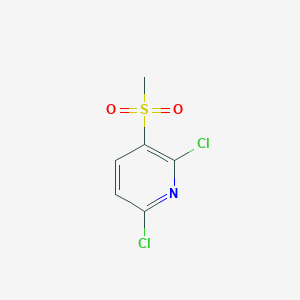

![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)
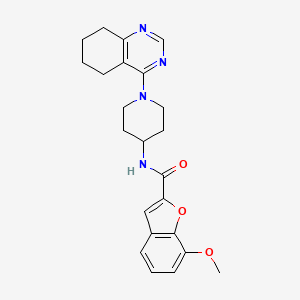
![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)
![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)
![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)
